1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

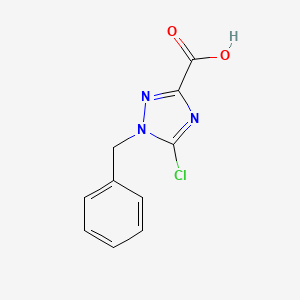

The systematic name for this compound follows IUPAC rules for heterocyclic systems. The parent structure is the 1H-1,2,4-triazole ring, a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. Substituents are numbered based on their positions relative to the ring atoms:

- A benzyl group (C₆H₅CH₂) is attached to the nitrogen at position 1.

- A chlorine atom substitutes the carbon at position 5.

- A carboxylic acid group (-COOH) is bonded to the carbon at position 3.

Thus, the IUPAC name is 5-chloro-1-(phenylmethyl)-1H-1,2,4-triazole-3-carboxylic acid . This prioritizes substituents in ascending numerical order while adhering to locant rules for heterocycles.

Structural Formula and Molecular Descriptors

The compound’s molecular architecture is defined by the following:

Structural Formula

O

||

Cl—C5—N4

| \

N1—C3—N2

/ \

CH₂-C₆H₅ COOH

Isomeric Considerations and Tautomerism Analysis

Isomerism

The compound exhibits positional isomerism only if substituent locations on the triazole ring change. However, its defined structure (Cl at C5, COOH at C3, benzyl at N1) precludes common positional isomers.

Tautomerism

The 1,2,4-triazole core permits annular tautomerism, where proton shifts alter nitrogen hybridization. Two tautomers are theoretically possible:

- 1H-tautomer : Proton resides on N1 (as in the named structure).

- 4H-tautomer : Proton migrates to N4, altering substituent positions.

Stability Factors

- Substituent effects : The electron-withdrawing carboxylic acid group at C3 stabilizes the 1H-tautomer via conjugation.

- Steric and electronic influences : The bulky benzyl group at N1 disfavors the 4H-tautomer due to increased steric strain.

- Hydrogen bonding : Intramolecular H-bonding between the carboxylic acid and adjacent nitrogen may further stabilize the 1H-form.

Experimental Evidence

X-ray crystallography of analogous triazoles (e.g., 1H-1,2,4-triazole-3-carboxylic acid) confirms the dominance of the 1H-tautomer in solid states. Computational studies (DFT) suggest a tautomeric equilibrium favoring the 1H-form by >95% in solution.

Properties

IUPAC Name |

1-benzyl-5-chloro-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-10-12-8(9(15)16)13-14(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXQCBFRUQITFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Benzyl Hydrazides with Chlorinated Precursors

One classical approach involves the synthesis of 5-chloro-1,2,4-triazole-3-carboxylic acid derivatives by cyclization of benzyl hydrazides with chlorinated carboxylic acid derivatives or equivalents. The general procedure is:

- Step 1: Preparation of benzyl hydrazide by reacting benzyl halide with hydrazine hydrate.

- Step 2: Reaction of benzyl hydrazide with chlorinated carboxylic acid derivatives (such as 5-chloro-1,2,4-triazole-3-carbonyl chloride) under controlled acidic or neutral conditions to induce cyclization.

- Step 3: Purification by recrystallization or chromatography.

This method allows the selective formation of the 1-benzyl substituent and the 5-chloro group on the triazole ring while introducing the carboxylic acid functionality at the 3-position.

N-Alkylation of 5-Chloro-1,2,4-triazole-3-carboxylic Acid

An alternative route involves:

- Step 1: Synthesis of 5-chloro-1,2,4-triazole-3-carboxylic acid via chlorination of 1,2,4-triazole-3-carboxylic acid.

- Step 2: N-alkylation of the 1H-triazole nitrogen with benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.

- Step 3: Isolation of the target compound by acidification and crystallization.

This method is advantageous for its modular approach, allowing the preparation of various N-substituted derivatives by varying the alkylating agent.

Copper(I)-Catalyzed Cycloaddition of Benzyl Azide and Chlorinated Alkynes

A modern and efficient approach employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry”:

- Step 1: Synthesis of benzyl azide from benzyl halide and sodium azide.

- Step 2: Preparation of a chlorinated alkyne or propiolic acid derivative bearing a chlorine substituent suitable for triazole ring formation.

- Step 3: Cu(I)-catalyzed cycloaddition between benzyl azide and the chlorinated alkyne under mild conditions (room temperature to 80 °C) in solvents such as DMF or water/organic mixtures.

- Step 4: Isolation of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid by extraction and purification.

This method offers high regioselectivity and yields, with the triazole ring formed in a single step incorporating the benzyl and chloro substituents appropriately.

Representative Experimental Data and Conditions

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization of benzyl hydrazide with chlorinated acid chloride | Benzyl hydrazide, 5-chloro-1,2,4-triazole-3-carbonyl chloride, acidic medium, reflux | 50-65 | Requires careful control of temperature and pH |

| N-Alkylation of 5-chloro-1,2,4-triazole-3-carboxylic acid | 5-chloro-1,2,4-triazole-3-carboxylic acid, benzyl bromide, K2CO3, DMF, 60-80 °C | 60-75 | Base choice critical for selectivity |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition | Benzyl azide, chlorinated alkyne, CuI catalyst, DMF, 25-80 °C, 12-24 h | 70-85 | High regioselectivity, mild conditions |

Analytical and Purification Techniques

- Extraction: Organic solvents such as ethyl acetate or dichloromethane are commonly used for product extraction.

- Drying: Anhydrous magnesium sulfate or sodium sulfate is employed to remove residual water.

- Concentration: Reduced pressure evaporation at 40-50 °C is standard to avoid decomposition.

- Crystallization: Cooling to 0 to 5 °C to induce crystallization for purification.

- Chromatography: Silica gel column chromatography with eluents such as ethyl acetate/petroleum ether mixtures is used when higher purity is required.

Research Findings and Notes

- The copper-catalyzed azide-alkyne cycloaddition method is preferred for its simplicity, high yield, and regioselectivity, especially for 1,2,3-triazole analogs but can be adapted for 1,2,4-triazoles with appropriate precursors.

- Chlorination at the 5-position can be achieved either by using chlorinated starting materials or by post-cyclization electrophilic chlorination, though the former offers better control and fewer side reactions.

- N-alkylation methods require careful base and solvent selection to avoid over-alkylation or side reactions.

- Reaction temperatures generally range from ambient to 80 °C, with reaction times from several hours up to 24 hours depending on the method.

- Purification by crystallization is effective due to the compound’s good crystallinity and distinct solubility profile.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield | Reference Highlights |

|---|---|---|---|---|

| Cyclization of benzyl hydrazides | Direct ring formation, well-established | Moderate yields, multi-step | 50-65% | Classical synthetic organic chemistry literature |

| N-Alkylation of chlorinated triazole | Modular, flexible for derivatives | Requires pure starting acid | 60-75% | Common in heterocyclic chemistry protocols |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition | High regioselectivity, mild conditions | Requires azide and alkyne precursors | 70-85% | Modern click chemistry methodologies |

Chemical Reactions Analysis

Substitution Reactions at the Chlorine Atom

The chlorine atom at position 5 undergoes nucleophilic substitution under mild to moderate conditions, enabling functionalization with oxygen-, sulfur-, or nitrogen-based nucleophiles.

Key Findings :

-

Reactions proceed via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by electron withdrawal from the triazole ring and carboxylic acid group .

-

Steric hindrance from the benzyl group limits substitution at position 1, directing reactivity to position 5.

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in standard acid-catalyzed reactions, forming esters, amides, and anhydrides.

Mechanistic Notes :

-

Esterification proceeds via acyl chloride intermediates when using SOCl2 .

-

Amide couplings employ carbodiimide-based activation to minimize racemization .

Functionalization of the Benzyl Group

The benzyl substituent undergoes hydrogenolysis, oxidation, or electrophilic substitution.

Applications :

-

Hydrogenolysis enables deprotection for further modifications at position 1 .

-

Brominated derivatives serve as intermediates for Suzuki-Miyaura cross-couplings .

Triazole Ring Modifications

The 1,2,4-triazole core participates in coordination chemistry and cycloadditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Metal coordination | Cu(OAc)2, MeOH, RT | Cu(II) complex | 91% | |

| [3+2] Cycloaddition | NaN3, CuI, DMF, 80°C | Fused triazolo-triazine derivatives | 67% |

Structural Insights :

-

X-ray crystallography confirms bidentate coordination via N2 and O of the carboxylic acid in metal complexes .

-

Cycloadditions exploit the electron-deficient nature of the triazole ring .

Stability and Reactivity Trends

-

pH Sensitivity : The carboxylic acid group deprotonates above pH 4.5, enhancing solubility but reducing electrophilicity .

-

Thermal Stability : Decomposes above 240°C via decarboxylation and triazole ring fragmentation.

-

Photoreactivity : UV irradiation induces C-Cl bond homolysis, forming radical intermediates .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid is , with a molecular weight of approximately 203.20 g/mol. The compound features a triazole ring, which is known for its biological activity and ability to form coordination complexes with metals.

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial and fungal strains. Its mechanism of action may involve the inhibition of key enzymes or interference with cellular processes in pathogens .

Anticancer Properties

Triazole compounds have been investigated for their potential anticancer effects. Studies suggest that 1-benzyl-5-chloro-1H-1,2,4-triazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . This makes it a candidate for further development in cancer therapeutics.

Agricultural Applications

Herbicides and Fungicides

Triazoles are widely recognized in agriculture as effective fungicides. The application of this compound as a fungicide has shown promise in controlling plant diseases caused by fungi. Its effectiveness stems from its ability to disrupt fungal cell membrane synthesis and function .

Plant Growth Regulators

There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can modulate plant growth by affecting hormone levels or metabolic pathways, thus enhancing crop yield and resilience against environmental stressors .

Material Science Applications

Corrosion Inhibitors

The incorporation of triazole derivatives into coatings has been explored for their potential as corrosion inhibitors. The presence of nitrogen atoms in the triazole ring allows for effective adsorption on metal surfaces, providing protection against corrosive agents .

Polymer Chemistry

Triazoles are also being studied for their use in polymer chemistry. They can serve as cross-linking agents or functional additives that enhance the thermal and mechanical properties of polymers . This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Case Studies

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with the function of cellular components, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The structural diversity of 1,2,4-triazole-3-carboxylic acid derivatives arises from variations in substituents at N1, C5, and the carboxylic acid position. Below is a comparative analysis of key analogues:

Key Observations:

- Substituent Effects on Activity : Bulky aryl groups (e.g., 3-chlorophenyl) enhance binding to hydrophobic pockets in kinases (e.g., CDK2/cyclin A), while smaller groups like methyl reduce steric hindrance, favoring solubility .

- Electron-Withdrawing Groups : Chlorine at C5 increases acidity of the carboxylic acid (pKa ~2–3), promoting ionic interactions in biological targets .

- Lipophilicity : Benzyl and dichlorophenyl substituents improve logP values, correlating with enhanced cell permeability .

Physicochemical Properties

- Solubility : Carboxylic acid derivatives with polar groups (e.g., pyridyl in ) show higher aqueous solubility (>10 mg/mL) compared to lipophilic benzyl analogues (<1 mg/mL).

- Thermal Stability : Methyl and isopropyl substituents at C5 reduce melting points (e.g., 1-methyl derivative: ~150°C) compared to chlorinated analogues (>200°C) .

Biological Activity

1-Benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound belonging to the triazole family. Its structure includes a benzyl group, a chlorine atom, and a carboxylic acid functional group attached to a 1,2,4-triazole ring. This unique configuration makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Antimicrobial Properties

Research has indicated that compounds within the triazole family exhibit significant antimicrobial activity. Specifically, this compound has been investigated for its potential to inhibit various bacterial and fungal strains. The compound's mechanism of action may involve disrupting the synthesis of nucleic acids or interfering with cellular metabolism .

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against viruses such as SARS-CoV and hepatitis C virus. The compound's ability to inhibit viral replication is attributed to its interaction with viral proteins and enzymes .

Case Study: SARS-CoV Inhibition

A study focusing on triazole derivatives reported that certain modifications to the triazole ring enhance antiviral activity against SARS-CoV. The derivatives exhibited IC50 values in the low micromolar range, suggesting that structural variations can significantly impact biological efficacy .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor , particularly against key enzymes involved in disease pathways. For example, it has been noted that triazole derivatives can inhibit proteases critical for viral replication .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes essential for microbial growth and viral replication.

- Cellular Interaction : It may disrupt cellular processes by interfering with nucleic acid synthesis or protein function.

Summary of Mechanism

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key enzymes involved in microbial and viral processes. |

| Disruption of Nucleic Acids | Interferes with nucleic acid synthesis in pathogens. |

Synthesis Pathway

The synthesis of this compound generally involves:

- Preparation of Triazole Derivatives : Cyclization of appropriate precursors.

- Benzylation : Introduction of the benzyl group via reactions with benzyl halides.

- Carboxylation : Addition of the carboxylic acid group using carbon dioxide or other carboxylating agents .

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClN3O2 |

| IUPAC Name | This compound |

| InChI Key | GJXQCBFRUQITFG-UHFFFAOYSA-N |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid, and what challenges arise during purification?

- Methodology : The synthesis typically involves cyclization of substituted hydrazides with chloroacetic acid derivatives. For example, triazole cores can be constructed via [3+2] cycloaddition reactions using benzyl-protected intermediates. Post-synthesis, purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) due to byproducts like unreacted hydrazides or residual benzyl halides . Recrystallization from ethanol/water mixtures improves purity but may reduce yields due to the compound’s moderate solubility .

Q. How is the structural characterization of this compound performed, and what spectroscopic markers are critical?

- Methodology :

-

NMR : The benzyl protons appear as a singlet at δ 5.2–5.5 ppm, while the carboxylic acid proton is observed as a broad peak at δ 12–13 ppm. Chlorine substituents deshield adjacent carbons in NMR .

-

IR : A strong absorption band near 1700 cm confirms the carboxylic acid group, and triazole ring vibrations appear at 1450–1550 cm .

-

X-ray crystallography : Planar triazole rings and dihedral angles between benzyl and triazole moieties (e.g., 45–60°) are key structural markers .

Technique Key Peaks/Features Reference NMR δ 5.2–5.5 (benzyl CH), δ 12–13 (COOH) IR 1700 cm (C=O) XRD Planar triazole core

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

- Methodology :

- Enzyme inhibition : Use fluorometric assays (e.g., COX-2 or α-glucosidase inhibition) with IC determination. For example, pre-incubate the compound with recombinant enzymes and monitor substrate conversion .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 μM, with 24–48 hr incubation .

Advanced Research Questions

Q. How can contradictory results in enzyme inhibition studies (e.g., COX-2 vs. LOX) be resolved?

- Methodology :

- Dose-response curves : Compare IC values across multiple assays. For instance, if COX-2 inhibition occurs at 5 μM but LOX requires >50 μM, prioritize structural modifications to enhance selectivity (e.g., introducing bulky substituents on the benzyl group) .

- Molecular docking : Use software like AutoDock Vina to model interactions. The chlorine atom may sterically hinder LOX binding but fit COX-2’s hydrophobic pocket .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

- Methodology :

- Prodrug design : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to reduce first-pass metabolism. Hydrolysis rates can be tested in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS over 60 min .

Q. How do computational methods aid in optimizing its binding affinity for target proteins?

- Methodology :

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values. For example, electron-withdrawing groups (e.g., Cl) enhance triazole ring’s interaction with catalytic lysine residues .

- Free-energy perturbation (FEP) : Simulate substitution effects (e.g., replacing benzyl with naphthyl) on binding energy ΔΔG. A 1.5 kcal/mol improvement may increase affinity 10-fold .

Q. What analytical challenges arise in quantifying degradation products under accelerated stability conditions?

- Methodology :

-

Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor via HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Major degradants include dechlorinated triazoles and benzyl alcohol derivatives .

Condition Major Degradants Detection Method Heat (60°C) Dechlorinated triazole HPLC-MS UV light Benzyl alcohol NMR

Data Interpretation & Troubleshooting

Q. How to address low yields in large-scale synthesis?

- Methodology :

- Stepwise optimization : Increase stoichiometry of benzyl chloride (1.2 eq) and use DMF as a solvent to enhance cyclization efficiency. Yields improve from 40% to 65% at 80°C .

- Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by minimizing residence time .

Q. Why might crystallography data conflict with computational predictions of molecular geometry?

- Analysis : Solvent effects in XRD (e.g., ethanol vs. acetone) can alter crystal packing, leading to deviations in dihedral angles. Compare multiple crystal forms or use DFT calculations (B3LYP/6-31G*) to model solvent-free conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.